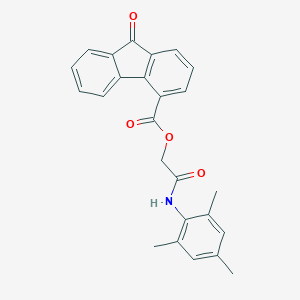![molecular formula C20H15N3O2 B262839 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, also known as APDC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. APDC belongs to the class of pyranopyridine derivatives and has a unique chemical structure that makes it a promising candidate for drug design and development.
Mecanismo De Acción
The mechanism of action of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile in lab experiments has several advantages. It is a relatively simple compound to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions. Another area of research is the optimization of the synthesis of this compound to improve the yield and purity of the compound. Additionally, the study of the mechanism of action of this compound and its potential use in the treatment of various diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves a multistep process that starts with the reaction of 2-aminopyridine and ethyl acetoacetate to form 2-ethyl-4-phenyl-3,4-dihydropyridin-2-one. This intermediate is then reacted with malononitrile and paraformaldehyde to form this compound. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C20H15N3O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-amino-6-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O2/c1-23-15-10-6-5-9-13(15)18-17(20(23)24)16(12-7-3-2-4-8-12)14(11-21)19(22)25-18/h2-10,16H,22H2,1H3 |
Clave InChI |
KCNXNRFKTQMFII-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)





